![molecular formula C19H24N2O4S2 B1297171 1,4-Ditosyl-1,4-diazepane CAS No. 5769-35-7](/img/structure/B1297171.png)
1,4-Ditosyl-1,4-diazepane
Overview
Description
1,4-Ditosyl-1,4-diazepane is a compound with the molecular weight of 408.54 . It is a derivative of Fasudil, a protein kinase A inhibitor, which may be used in medicinal combinations for hepatitis treatment .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with ethylenediamine and p-toluenesulfonyl chloride, followed by the addition of bromochloropropane . The synthesis of 1,4-diazepine cores from N-propargylamines has undergone significant growth in recent years due to high atom economy and shorter synthetic routes .Molecular Structure Analysis
The molecular formula of this compound is C19H24N2O4S2 . In the compound, the dihedral angle formed by the benzene rings is 82.88 degrees . Two C atoms of the 1,4-diazepane ring are disordered over two sets of sites with a refined occupancy ratio of 0.534:0.466 .Chemical Reactions Analysis
1,4-Diazepines, including this compound, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . The primary purpose of this review is to discuss the synthetic schemes and reactivity of 1,4-diazepines .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 408.54 and a molecular formula of C19H24N2O4S2 .Scientific Research Applications
Molecular Structure and Crystallography
1,4-Ditosyl-1,4-diazepane has been studied for its molecular structure, where the dihedral angle formed by the benzene rings and the conformation enforced by weak intramolecular contacts were examined. This compound demonstrates molecular chaining in crystals via weak intermolecular interactions (Yang & Zhai, 2012).
Synthetic Pathways
Research has been conducted on synthesizing derivatives of 1,4-diazepane, including 1,4-diazepin-5-ones, via microwave-assisted synthesis and subsequent reduction processes. These methods lead to efficient production in good yields, indicating the compound's importance in synthetic organic chemistry (Wlodarczyk et al., 2007).
Catalysis and Reactivity
The compound has been explored in the context of manganese(III) complexes for olefin epoxidation. The study of these complexes provides insights into the effects of Lewis basicity of ligands on reactivity, demonstrating its significance in catalysis and chemical reactivity (Sankaralingam & Palaniandavar, 2014).
Multicomponent Reactions and Cyclization
This compound has been used in multicomponent reactions followed by intramolecular nucleophilic substitution. This approach shows its utility in the convergent multicomponent synthesis of complex molecular systems (Banfi et al., 2007).
Potential in Pharmacology
The compound's derivatives, specifically 1,4-diazepane derivatives, have been synthesized and evaluated as T-type calcium channel blockers. This indicates its potential application in pharmacology, particularly in relation to calcium channel-related diseases (Gu et al., 2010).
Stereoselective Synthesis
Studies have shown the use of 1,4-diazepane derivatives in stereoselective synthesis, indicating its importance in the creation of specific stereochemical configurations in organic compounds (Sotoca et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-16-4-8-18(9-5-16)26(22,23)20-12-3-13-21(15-14-20)27(24,25)19-10-6-17(2)7-11-19/h4-11H,3,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORANQSHSAIBPEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 1,4-Ditosyl-1,4-diazepane?
A1: this compound (C19H24N2O4S2) exhibits a specific conformation influenced by intramolecular interactions. The two benzene rings within the molecule are not coplanar, displaying a dihedral angle of 82.88° []. Furthermore, the 1,4-diazepane ring demonstrates conformational flexibility with two of its carbon atoms disordered over two positions in the crystal structure []. This disorder suggests potential energy barriers between conformations are relatively low. Weak intramolecular C—H⋯O contacts contribute to the overall molecular conformation [].
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